molecular formula C21H18N4O4 B252363 N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Número de catálogo B252363
Peso molecular: 390.4 g/mol
Clave InChI: PMHVHJMAVOJCJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as BGB-283, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. BGB-283 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide targets the BTK enzyme, which plays a crucial role in BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is implicated in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. BTK is a downstream effector of BCR signaling, and its inhibition leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In preclinical studies, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has shown efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for various B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has a short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the research and development of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the evaluation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the investigation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in autoimmune diseases and inflammatory disorders, where dysregulation of BCR signaling is implicated. Additionally, further optimization of the synthesis process and formulation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide may improve its solubility and bioavailability, leading to better efficacy in vivo.

Métodos De Síntesis

The synthesis of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran and acetic anhydride to form 1-acetyl-2-aminobenzofuran. This intermediate is then reacted with 3-aminopropylamine to form N-(3-aminopropyl)-1-acetyl-2-aminobenzofuran, which is further reacted with 4-oxo-1H-quinazoline-2-carboxylic acid to form N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The overall yield of the synthesis process is around 20%.

Aplicaciones Científicas De Investigación

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Propiedades

Fórmula molecular

C21H18N4O4

Peso molecular

390.4 g/mol

Nombre IUPAC

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H18N4O4/c26-19-14-7-2-3-8-15(14)24-18(25-19)21(28)23-11-5-10-22-20(27)17-12-13-6-1-4-9-16(13)29-17/h1-4,6-9,12H,5,10-11H2,(H,22,27)(H,23,28)(H,24,25,26)

Clave InChI

PMHVHJMAVOJCJX-UHFFFAOYSA-N

SMILES isomérico

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

SMILES canónico

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.